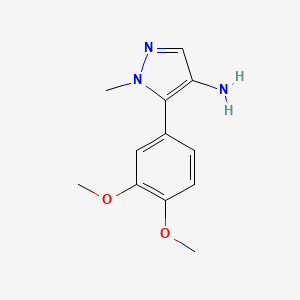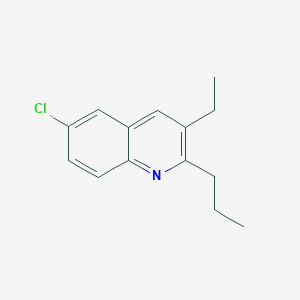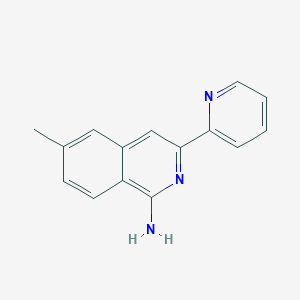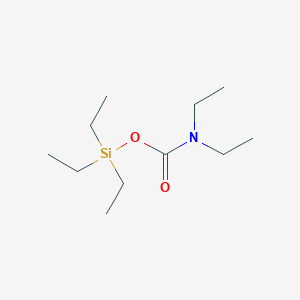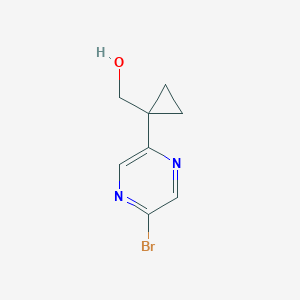![molecular formula C13H14N2O2 B11878367 1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl- CAS No. 5007-34-1](/img/structure/B11878367.png)
1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C₁₃H₁₄N₂O₂. It is a member of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of cyclopentanone with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce phenyl-substituted amines .
Wissenschaftliche Forschungsanwendungen
6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diazaspiro[4.4]nonane-2,4-dione: Lacks the phenyl group, resulting in different chemical properties.
6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
Uniqueness
6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Eigenschaften
CAS-Nummer |
5007-34-1 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
9-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H14N2O2/c16-11-13(15-12(17)14-11)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15,16,17) |
InChI-Schlüssel |
DBNCOCOSCWVAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2(C1)C(=O)NC(=O)N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


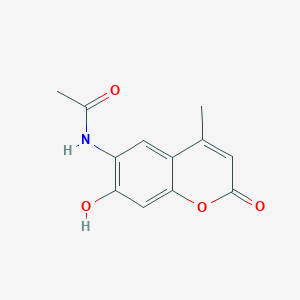


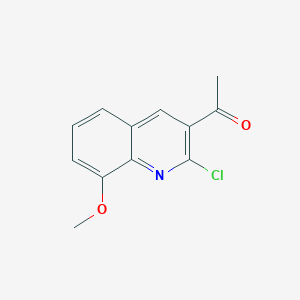
![1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-](/img/structure/B11878306.png)
